molecular formula C13H19NO2 B3881537 2-(3,5-dimethylphenoxy)-N-propylacetamide

2-(3,5-dimethylphenoxy)-N-propylacetamide

Cat. No.: B3881537
M. Wt: 221.29 g/mol
InChI Key: IUIFKEQYCXEXER-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethylphenoxy)-N-propylacetamide” is an organic compound containing a phenoxy group (a benzene ring attached to an oxygen atom) and an acetamide group (an acetyl group bound to a nitrogen atom). The benzene ring is substituted with two methyl groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted with two methyl groups and an ether linkage to an acetamide group. The presence of the benzene ring suggests potential delocalized π electron systems, which could have implications for the compound’s chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For instance, the presence of an amide group might increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which isn’t specified here. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use or observed properties. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-14-13(15)9-16-12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFKEQYCXEXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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